![molecular formula C19H19ClN4S B4629711 N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea, involves specific reactions and characterization techniques. One method involves reacting specific isothiocyanates with amines in dry tetrahydrofuran to produce thiourea derivatives in good yields, as demonstrated in several studies (Qiao et al., 2017). These compounds are characterized using FT-IR, NMR, and sometimes X-ray crystallography, providing detailed information about their molecular structure.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using X-ray crystallography, revealing intricate details about their configuration and crystalline form. For example, the crystal structure of similar compounds shows a monoclinic system with specific space groups and configurations (Yusof et al., 2010). Such studies highlight the importance of molecular geometry, including bond lengths and angles, in understanding the compound's properties.
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis process often involves multiple steps, including cyclization, formylation, and acylation, leading to the formation of compounds with significant anti-inflammatory or antifungal activities (Sunder et al., 2013). These reactions are crucial for tailoring the chemical properties of the compounds for specific applications.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Studies utilizing spectroscopic techniques like IR, NMR, and mass spectroscopy provide comprehensive data on these properties, offering insights into the compound's behavior under different conditions (Saeed et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds, such as reactivity with other chemicals, stability, and potential biological activity, are determined through various analytical methods. These properties are essential for exploring potential applications in fields like agriculture, medicine, and materials science. For instance, some thiourea derivatives have been found to possess good antifungal and anti-TMV activity, indicating their potential as bioactive agents (Wu et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
The compound belongs to a class of substances that have been extensively explored for their synthesis and structural characterization. For instance, similar compounds like thiourea derivatives and pyrazole thiourea chimeric derivatives have been synthesized and analyzed using spectroscopic techniques such as IR, NMR, and sometimes X-ray diffraction methods to determine their structural configurations (Yusof et al., 2010); (Nițulescu et al., 2015). These studies provide a foundation for understanding the chemical and physical properties of such compounds, which is crucial for their potential application in various domains.
Antioxidant and Antitumor Activities
Research has indicated that certain benzothiazole and thiourea derivatives exhibit significant antioxidant activity, which could be leveraged in pharmacological applications to mitigate oxidative stress-related conditions (Cabrera-Pérez et al., 2016). Furthermore, novel thiourea derivatives have been studied for their anticancer activities, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, thereby highlighting their potential as anti-cancer agents (Yeşilkaynak et al., 2017).
Bioactivity Against Microbial and Fungal Pathogens
Compounds with a thiourea core have been synthesized and shown to possess good antifungal and antimicrobial activities against a range of pathogens. This suggests their potential use in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Wu et al., 2012).
Molecular Docking and Enantioselective Applications
Thiourea derivatives have also been explored for their application in catalysis, specifically in enantioselective hydrogenation reactions. This is significant in the synthesis of chirally pure pharmaceuticals, highlighting another aspect of their utility in scientific research (Li et al., 2016).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-6-3-4-7-15(13)12-24-11-10-18(23-24)22-19(25)21-17-9-5-8-16(20)14(17)2/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZNAXWRZSKVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



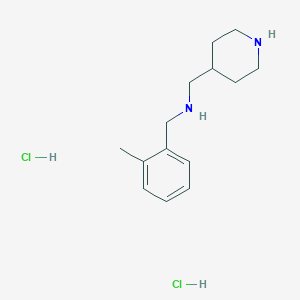
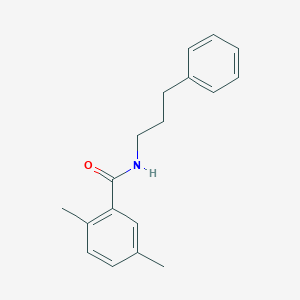
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
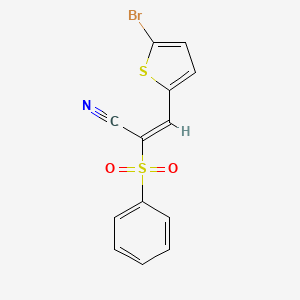
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
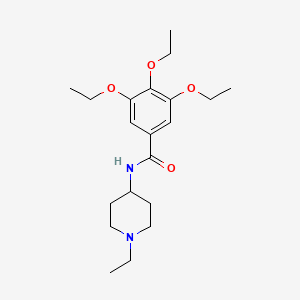
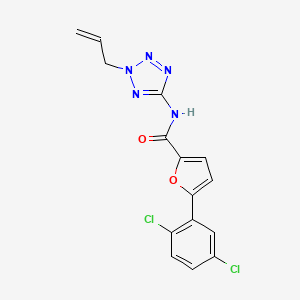

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
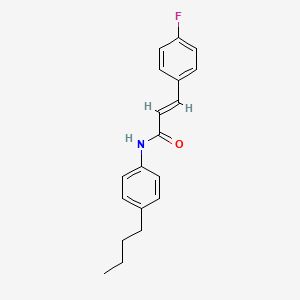
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)